molecular formula C11H14N2O3 B13953159 Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 38326-36-2

Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B13953159
CAS No.: 38326-36-2
M. Wt: 222.24 g/mol
InChI Key: GRBTZPKCTXIBMP-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester is a heterocyclic compound with a unique structure that combines elements of pyridine and pyrimidine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various tetrahydro derivatives .

Scientific Research Applications

6,7,8,9-Tetrahydro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester
  • 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester
  • 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid

Uniqueness

6,7,8,9-Tetrahydro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and pyrimidine rings allows for versatile chemical modifications and interactions with various biological targets .

Properties

CAS No.

38326-36-2

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)8-7-12-9-5-3-4-6-13(9)10(8)14/h7H,2-6H2,1H3

InChI Key

GRBTZPKCTXIBMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2CCCCN2C1=O

Origin of Product

United States

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